molecular formula C10H8ClNO3S B8284816 2-Oxo-5-chlorobenzothiazole-3(2H)-acetic acid methyl ester

2-Oxo-5-chlorobenzothiazole-3(2H)-acetic acid methyl ester

Cat. No. B8284816
M. Wt: 257.69 g/mol
InChI Key: GEKCUHYUWQBVAO-UHFFFAOYSA-N
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Patent
US04131681

Procedure details

4-Hydroxypiperidine (47.2 g) was added at room temperature to and dissolved in a methanolic sodium methoxide solution prepared from sodium metal (2.2 g) in dry methanol (100 ml). To the resultant solution was added methyl 5-chloro-2-oxo-3-benzothiazolineacetate (100 g), and the mixture was heated for 3 hours under reflux with stirring. The reaction mixture was left to cool, poured into ice water (500 ml) and stirred for 30 minutes. The precipitates were collected, washed with water and then dried to give 3-(4-hydroxypiperidino)carbonylmethyl-5-chloro-2-benzothiazolinone (102.5 g), which was recrystallized from 90% aqueous methanol to give colorless crystals, m.p. 180.1° C.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Na].[Cl:9][C:10]1[CH:11]=[CH:12][C:13]2[S:17][C:16](=[O:18])[N:15]([CH2:19][C:20](OC)=[O:21])[C:14]=2[CH:24]=1>C[O-].[Na+].CO>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:20]([CH2:19][N:15]2[C:14]3[CH:24]=[C:10]([Cl:9])[CH:11]=[CH:12][C:13]=3[S:17][C:16]2=[O:18])=[O:21])[CH2:4][CH2:3]1 |f:3.4,^1:7|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
OC1CCNCC1
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=CC2=C(N(C(S2)=O)CC(=O)OC)C1
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitates were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C(=O)CN1C(SC2=C1C=C(C=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 102.5 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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